

Unraveling "Antifungal Agent 107": A Technical Guide to Discovery and Isolation

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Compound of Interest

Compound Name: *Antifungal agent 107*

Cat. No.: *B15559843*

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The designation "**Antifungal agent 107**" does not refer to a single, universally recognized compound but rather appears in scientific literature in connection with several distinct discoveries. This technical guide provides an in-depth analysis of the most prominent findings associated with this term, focusing on the discovery, isolation, and characterization of potent antifungal compounds from various microbial sources. The primary entities discussed are Burkholdine 1119, often denoted as compound 107 in relevant literature, novel diterpenoids from *Acrocarpospora punica* 04107M, and bioactive metabolites from *Aspergillus clavatus* AS-107.

Burkholdine 1119 (107): A Potent Lipopeptide from *Burkholderia ambifaria*

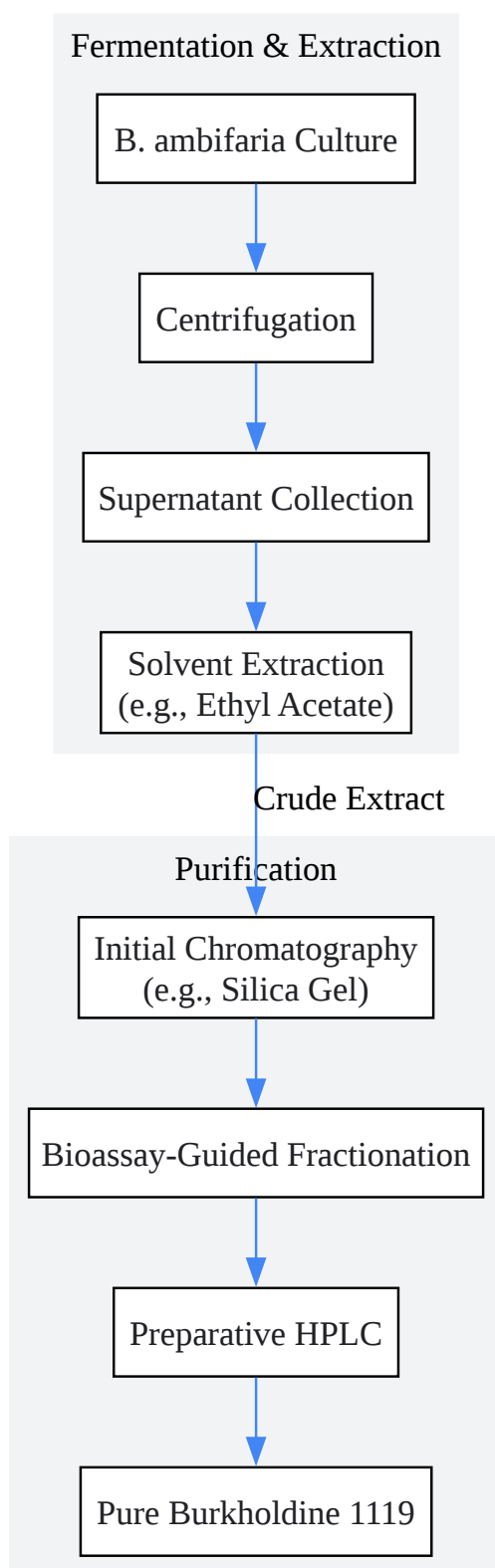
Burkholdine 1119 is a cyclic lipopeptide identified as a promising lead for a new class of antifungal agents due to its significant potency.^[1] It is part of a family of related compounds, the burkholdines, which have been isolated from *Burkholderia ambifaria*.^[1]

Discovery and Source

Burkholderia ambifaria strain 2.2N, the source of burkholdines, was originally isolated from a soil sample.^[2] This bacterium displayed a notable ability to inhibit the growth of various fungi, which prompted the investigation and subsequent isolation of the responsible bioactive compounds.^[2]

Isolation and Purification

The isolation of burkholdines from *Burkholderia ambifaria* cultures involves a multi-step process designed to separate the lipopeptide compounds from the culture broth and other metabolites. While specific, detailed protocols for Burkholdine 1119 are often proprietary, a general workflow can be constructed based on standard methods for natural product isolation.



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Fig. 1: Generalized workflow for the isolation of Burkholdine 1119.

Quantitative Data: Antifungal Activity

Burkholdine 1119 has demonstrated potent antifungal activity, in some cases exceeding that of established antifungal drugs like amphotericin B.^[1] Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Compound	<i>Saccharomyces cerevisiae</i> (MIC in $\mu\text{g/mL}$)	<i>Candida albicans</i> (MIC in $\mu\text{g/mL}$)	<i>Aspergillus niger</i> (MIC in $\mu\text{g/mL}$)
Burkholdine 1119 (107)	0.1	0.4	0.1

Table 1: Antifungal activity (MIC) of Burkholdine 1119 against various fungal species.

Mechanism of Action

The proposed mechanism of action for burkholdines, including Burkholdine 1119, is the inhibition of fungal β -glucan synthase. This enzyme is crucial for the synthesis of β -glucan, an essential component of the fungal cell wall. As this enzyme is absent in humans, it represents a selective target for antifungal therapy, making Burkholdine 1119 a promising candidate for further development.

Acrocarposporins from *Acrocarpospora punica* 04107M

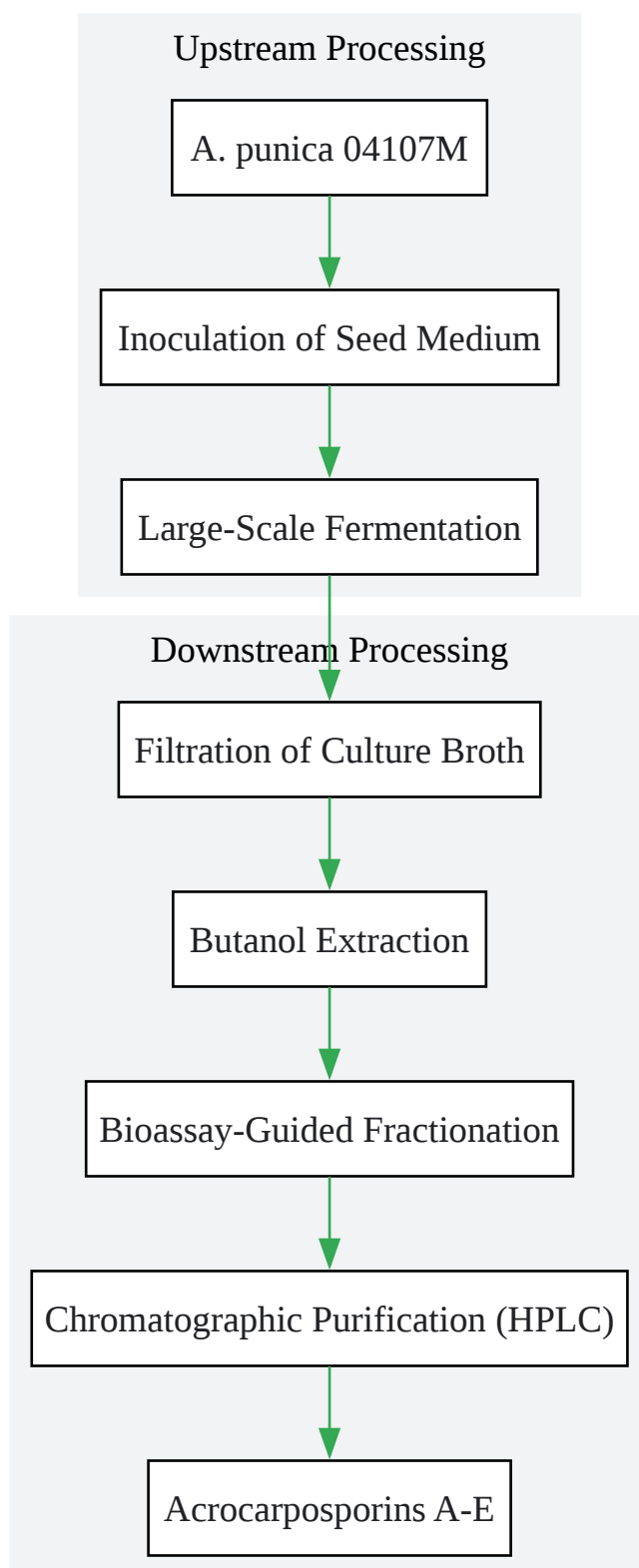
A novel strain of Actinobacteria, *Acrocarpospora punica* 04107M, isolated from a soil sample in Taiwan, was found to produce a series of previously undescribed diterpenoids, named Acrocarposporins A-E. Several of these compounds have exhibited mild to moderate antifungal activity.

Discovery and Isolation

The discovery of these compounds was the result of a screening program for bioactive metabolites from rare Actinobacteria. The producing organism, *A. punica* 04107M, was identified as a new species.

The production of Acrocarposporins was achieved through fermentation in a liquid culture medium, followed by extraction and purification.

- **Inoculation and Fermentation:** A suspension of *A. punica* 04107M spores is used to inoculate a seed medium, which is incubated for several days. This seed culture is then transferred to a larger fermenter containing a production medium and incubated for approximately 14 days.
- **Extraction:** After fermentation, the culture broth is separated from the mycelium by filtration. The broth is then subjected to solvent extraction, typically with butanol (BuOH), to isolate the crude secondary metabolites.
- **Purification:** The butanol extract undergoes bioassay-guided fractionation. This involves a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual compounds (Acrocarposporins A-E).



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Fig. 2: Experimental workflow for the isolation of Acrocarposporins.

Quantitative Data: Antifungal Activity

The antifungal activity of the isolated Acrocarposporins was evaluated using both disk diffusion assays and by determining their Minimum Inhibitory Concentrations (MIC).

Compound	<i>Aspergillus niger</i>	<i>Penicillium italicum</i>	<i>Candida albicans</i>	<i>Saccharomyces cerevisiae</i>
Inhibition Zone (mm)	Inhibition Zone (mm)	Inhibition Zone (mm)	Inhibition Zone (mm)	
Acrocarposporin A	10.3 ± 0.6	12.1 ± 0.5	11.2 ± 0.4	9.5 ± 0.3
Acrocarposporin B	-	-	-	10.1 ± 0.2
Acrocarposporin D	11.5 ± 0.4	13.2 ± 0.6	12.6 ± 0.5	11.8 ± 0.4
Acrocarposporin E	12.3 ± 0.5	10.8 ± 0.3	11.9 ± 0.6	10.4 ± 0.2
Ketoconazole (Control)	25.4 ± 0.8	28.9 ± 0.9	26.3 ± 0.7	27.5 ± 0.8

Table 2: Antifungal activity of Acrocarposporins as measured by inhibition zone diameter (including an 8 mm disk).

Compound	<i>Aspergillus niger</i> (MIC in $\mu\text{g/mL}$)	<i>Penicillium italicum</i> (MIC in $\mu\text{g/mL}$)	<i>Candida albicans</i> (MIC in $\mu\text{g/mL}$)	<i>Saccharomyces cerevisiae</i> (MIC in $\mu\text{g/mL}$)
Acrocarposporin A	54.87	53.98	49.56	>100
Acrocarposporin B	>100	>100	>100	57.38
Acrocarposporin D	>100	38.89	42.78	40.15
Acrocarposporin E	59.78	>100	51.32	56.92
Ketoconazole (Control)	3.25	6.72	11.79	3.16

Table 3: Minimum Inhibitory Concentrations (MIC) of Acrocarposporins against various fungal strains.

Bioactive Metabolites from *Aspergillus clavatus* AS-107

An endophytic fungus, *Aspergillus clavatus* AS-107, isolated from an ascidian (marine invertebrate), has been shown to produce novel secondary metabolites. While the primary focus of the cited research was on their antibacterial properties, the genus *Aspergillus* is a known source of a wide array of bioactive compounds, including those with antifungal activity.

Discovery and Isolation

Aspergillus clavatus AS-107 was isolated as an endophyte from a marine ascidian. The ethyl acetate (EtOAc) extracts of its culture were found to contain several secondary metabolites, including a new aminobenzoic peptide, seco-clavatustide B, and a new clavatoic acid derivative.

Antimicrobial Activity

The isolated compounds from *Aspergillus clavatus* AS-107 demonstrated potent activity against several aquatic and human bacterial pathogens, with MIC values in the low micromolar range. For instance, seco-clavatustide B and clavatustide B showed significant activity against *Aeromonas hydrophilia* and *Pseudomonas aeruginosa*. While the antifungal potential of these specific compounds was not the main focus of the study, other metabolites from *Aspergillus* species are known to have antifungal properties. Further investigation is required to fully characterize the antifungal activity of metabolites from the AS-107 strain.

Conclusion

The term "**Antifungal agent 107**" is not a singular entity but a designation that has been associated with at least three different lines of antifungal research. The most potent and well-characterized of these is Burkholdine 1119 (107), a cyclic lipopeptide with a promising mechanism of action that warrants further investigation for clinical applications. The Acrocarposporins from *Acrocarpospora punica* 04107M represent a novel class of diterpenoids with moderate antifungal activity, highlighting the continued potential of rare Actinobacteria as a source of new bioactive compounds. Finally, the metabolites from *Aspergillus clavatus* AS-107, while primarily studied for their antibacterial effects, underscore the vast and often untapped reservoir of antimicrobial agents within marine-derived fungi. This guide provides a comprehensive overview of the discovery, isolation, and quantitative assessment of these compounds, offering valuable insights for researchers in the field of drug discovery and development.

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References

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